molecular formula C7H7ClN2O2 B2514189 Methyl 4-chloro-2-methylpyrimidine-5-carboxylate CAS No. 1191094-17-3

Methyl 4-chloro-2-methylpyrimidine-5-carboxylate

Cat. No.: B2514189
CAS No.: 1191094-17-3
M. Wt: 186.6
InChI Key: VHNDAZZATFYKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-2-methylpyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-2-methylpyrimidine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-methylpyrimidine with methyl chloroformate under basic conditions. The reaction typically proceeds at room temperature and yields the desired ester product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions to facilitate ester hydrolysis.

Major Products Formed

Scientific Research Applications

Methyl 4-chloro-2-methylpyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-2-methylpyrimidine-5-carboxylate is unique due to its specific ester functionality, which allows for diverse chemical modifications and applications in various fields. Its reactivity and potential for derivatization make it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

methyl 4-chloro-2-methylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-9-3-5(6(8)10-4)7(11)12-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNDAZZATFYKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.